5-Amino-2-chlorobenzonitrile

概述

描述

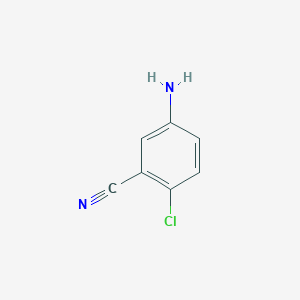

5-Amino-2-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is characterized by the presence of amino and chloro functional groups attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .

准备方法

The synthesis of 5-Amino-2-chlorobenzonitrile can be achieved through several methods:

From 2-aminobenzonitrile: This method involves the reaction of 2-aminobenzonitrile with N-chlorosuccinimide in acetonitrile.

From 5-chloroisatin-β-oxime: Another method involves the synthesis from 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate.

These methods, however, are not commercially feasible due to the cost and availability of raw materials .

化学反应分析

5-Amino-2-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Formation of Benzothiadiazine Rings: It is used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system.

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired products.

科学研究应用

5-Amino-2-chlorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and complex molecules.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 5-Amino-2-chlorobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.

相似化合物的比较

5-Amino-2-chlorobenzonitrile can be compared with other similar compounds such as:

2-Amino-4-chlorobenzonitrile: Similar in structure but with the chloro group at a different position.

2-Amino-5-nitrobenzonitrile: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.

2-Amino-5-fluorobenzonitrile: Contains a fluorine atom, which affects its chemical properties and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzonitrile core.

生物活性

5-Amino-2-chlorobenzonitrile (CAS Number: 320-51-4) is a compound of increasing interest in the field of medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific studies and findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClN |

| Molecular Weight | 153.58 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | 65-67 °C |

| Boiling Point | 225 °C |

These properties indicate that this compound is a stable compound suitable for various chemical reactions and biological assays.

Synthesis

The synthesis of this compound typically involves the chlorination of an appropriate precursor followed by amination. One notable method includes the reaction of 2-chlorobenzonitrile with ammonia or an amine under controlled conditions to yield the desired product. This process emphasizes the importance of selecting appropriate solvents and reaction conditions to maximize yield and purity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. A notable study reported IC50 values in the micromolar range for human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development .

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the biological activity of aromatic compounds similar to this compound. These studies suggest that modifications in the molecular structure, such as varying substituents on the benzene ring, can significantly alter biological activity. For instance, introducing electron-withdrawing groups enhances antimicrobial potency while potentially reducing cytotoxic effects .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated several derivatives of this compound against standard antibiotics. Results indicated that certain derivatives exhibited synergistic effects when combined with existing antibiotics, suggesting a potential for developing combination therapies .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment, providing insights into its mechanism as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-chlorobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitrile group retention during chlorination or amination of precursor molecules. For example, catalytic hydrogenation of nitro groups in 5-nitro-2-chlorobenzonitrile under controlled pressure (e.g., H₂ at 3–5 bar) can yield the amine derivative. Optimization involves monitoring reaction temperature (25–50°C) and catalyst selection (e.g., Pd/C or Raney Ni) to minimize dehalogenation side reactions . Purity validation via GC (>97.0%) or HPLC is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- GC or HPLC : To assess purity (>97.0% as per supplier specifications) and detect trace impurities .

- NMR spectroscopy : Confirm the presence of the amino (NH₂) and nitrile (C≡N) groups. The aromatic proton signals in the 6.5–7.5 ppm range and absence of nitro group peaks (~8–9 ppm) verify successful reduction .

- Mass spectrometry : Validate molecular weight (152.57 g/mol) and fragmentation patterns .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the amino group. Desiccants should be used to avoid moisture absorption, which may lead to hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in CAS registry numbers (e.g., 5922-60-1 vs. 35747-58-1) for this compound?

- Methodological Answer : Cross-reference supplier documentation (e.g., Kanto Reagents vs. BerrChemical ) and validate structural identity via spectral databases (NIST, PubChem). Discrepancies may arise from isomer labeling errors or batch-specific impurities. Independent synthesis and characterization are recommended for critical studies .

Q. What strategies mitigate side reactions when using this compound in heterocyclic synthesis (e.g., benzimidazoles or pyrimidines)?

- Methodological Answer : The nitrile group can act as a directing group in cyclization reactions. To avoid premature hydrolysis:

- Use anhydrous solvents (e.g., DMF or THF) and strictly controlled pH (<7) during coupling reactions.

Q. How does the electronic nature of this compound influence its reactivity in metal-catalyzed cross-coupling reactions?

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

- Methodological Answer : Degradation pathways (e.g., nitrile → amide hydrolysis or amine oxidation) require LC-MS/MS for detection. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. Calibrate against reference standards for intermediates like 5-amino-2-chlorobenzoic acid .

属性

IUPAC Name |

5-amino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDIMAMYKUTSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451179 | |

| Record name | 5-amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35747-58-1 | |

| Record name | 5-amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。